2-Chloro-4-(2,5-dimethoxyphenyl)-4-hydroxy-naphthalen-1-one
Description
2-Chloro-4-(2,5-dimethoxyphenyl)-4-hydroxy-naphthalen-1-one is a polycyclic aromatic compound featuring a naphthalenone core substituted with a hydroxy group, a chlorine atom, and a 2,5-dimethoxyphenyl moiety. Its molecular formula is C₁₈H₁₅ClO₄, with a molecular weight of 330.76 g/mol.
Properties
CAS No. |
84159-85-3 |
|---|---|
Molecular Formula |
C18H15ClO4 |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
2-chloro-4-(2,5-dimethoxyphenyl)-4-hydroxynaphthalen-1-one |
InChI |
InChI=1S/C18H15ClO4/c1-22-11-7-8-16(23-2)14(9-11)18(21)10-15(19)17(20)12-5-3-4-6-13(12)18/h3-10,21H,1-2H3 |
InChI Key |
DZRZZPZAKMISHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2(C=C(C(=O)C3=CC=CC=C32)Cl)O |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation and Aromatic Substitution
A common approach to synthesize hydroxyaryl naphthalenones involves Friedel-Crafts acylation of substituted aromatic compounds with suitable acid chlorides or anhydrides, followed by aromatic substitution to introduce the 2,5-dimethoxyphenyl group.
For example, a chlorinated naphthalenone intermediate can be prepared by reacting 2-chloronaphthalen-1-one derivatives with 2,5-dimethoxyphenyl reagents under Lewis acid catalysis (e.g., aluminum chloride) in chlorinated solvents such as chlorobenzene. The reaction is typically carried out at room temperature followed by heating to moderate temperatures (~85°C) to complete substitution.
After substitution, the hydroxy group at the 4-position can be introduced by controlled hydroxylation or by using hydroxy-substituted phenyl reagents in the initial substitution step.
Halogenation and Hydroxylation Steps
Chlorination at the 2-position of the naphthalenone can be achieved using reagents such as sulfuryl chloride or N-chlorosuccinimide under controlled conditions to avoid over-chlorination or side reactions.
Hydroxylation at the 4-position may be introduced either by direct hydroxyl substitution or by hydrolysis of an intermediate ether or ester group.
Example Preparation Procedure (Literature-Inspired)
| Step | Reagents & Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | 2-chloronaphthalen-1-one + 2,5-dimethoxyphenyl reagent, AlCl3, chlorobenzene, RT to 85°C | Friedel-Crafts type substitution to introduce 2,5-dimethoxyphenyl group at 4-position | Moderate to good yield |
| 2 | Chlorination reagent (e.g., SO2Cl2), controlled temperature | Chlorination at 2-position | High selectivity needed |
| 3 | Hydroxylation via hydrolysis or direct substitution | Introduction of hydroxy group at 4-position | Purification by recrystallization |
Analytical Data and Characterization
The products are typically characterized by Thin Layer Chromatography (TLC), High Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Spectral characterization includes:
- Infrared (IR) spectroscopy to identify characteristic carbonyl (C=O) and hydroxyl (O–H) stretches.
- Proton Nuclear Magnetic Resonance (^1H NMR) and Carbon-13 NMR (^13C NMR) to confirm substitution patterns on the aromatic rings.
- UV-Vis spectroscopy showing absorption maxima around 298 and 342 nm indicative of the conjugated naphthalenone system.
Related Synthetic Methodologies
Similar compounds with hydroxyaryl and chloro substituents have been prepared via nucleophilic substitution of chloro-substituted aromatic ketones with hydroxy-substituted phenols under Lewis acid catalysis.
Multi-step syntheses involving protection/deprotection of hydroxy groups and selective halogenation have been reported for related naphthalenone derivatives.
One-pot syntheses of functionalized diketones and cyano derivatives provide alternative routes to substituted naphthalenones, which can be adapted for the target compound.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Friedel-Crafts Acylation with AlCl3 | 2-chloronaphthalen-1-one, 2,5-dimethoxyphenyl reagent | RT to 85°C, chlorobenzene solvent | Direct substitution, moderate yields | Requires strict temperature control, Lewis acid handling |
| Halogenation with SO2Cl2 or NCS | Chlorination reagents | Controlled temperature | High selectivity for 2-position | Possible over-chlorination |
| Hydroxylation by hydrolysis or substitution | Hydroxy-substituted reagents or hydrolysis | Mild conditions | Introduces hydroxy group cleanly | May require protection steps |
| One-pot diketone synthesis (adapted) | Various nucleophiles and electrophiles | Single-step or multi-step | Efficient, fewer purification steps | May need optimization for target substitution |
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(2,5-dimethoxyphenyl)-4-hydroxy-naphthalen-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of ketones or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Chloro-4-(2,5-dimethoxyphenyl)-4-hydroxy-naphthalen-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2,5-dimethoxyphenyl)-4-hydroxy-naphthalen-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors and modulating their activity.
Signal Transduction: Affecting signal transduction pathways that regulate cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Analogues
- 4-Hydroxy-naphthalen-1-one derivatives :
- 4-Hydroxy-1-naphthaldehyde (C₁₁H₈O₂) : Lacks the chloro and dimethoxyphenyl groups. The absence of these substituents reduces steric hindrance and increases polarity, enhancing solubility in polar solvents compared to the target compound.
- 1-Chloro-4-hydroxy-naphthalen-1-one (C₁₀H₅ClO₂) : Retains the chloro and hydroxy groups but lacks the dimethoxyphenyl moiety. This simplification reduces lipophilicity and may limit interactions with hydrophobic biological targets.
Substituent Analogues
- It exhibits serotonin receptor agonism due to its flexible ethylamino linker, contrasting with the rigid naphthalenone structure of the target compound . 2C-D (C₁₁H₁₇NO₂): A simpler 2,5-dimethoxyphenethylamine lacking halogenation. The chlorine in the target compound may enhance metabolic stability but reduce bioavailability due to increased molecular weight.
Biological Activity
The compound 2-Chloro-4-(2,5-dimethoxyphenyl)-4-hydroxy-naphthalen-1-one (CAS No. 84159-85-3) is a synthetic derivative of naphthoquinone known for its diverse biological activities. This article aims to elucidate its biological activity, including anticancer properties, antimicrobial effects, and potential mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C18H15ClO4
- Molecular Weight : 344.76 g/mol
- CAS Number : 84159-85-3
The chemical structure consists of a naphthalene backbone substituted with a chloro group and two methoxy groups, which may influence its biological activity.
Anticancer Activity
Research has indicated that 2-Chloro-4-(2,5-dimethoxyphenyl)-4-hydroxy-naphthalen-1-one exhibits significant anticancer properties. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines. For instance, it has been reported to inhibit the proliferation of human bladder cancer cells (T24T and UMUC3) and colon cancer cells (HCT116) by modulating key signaling pathways.
- Apoptosis Induction : The compound induces apoptosis through the downregulation of the X-linked inhibitor of apoptosis protein (XIAP) by inhibiting Sp1 expression .
- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in cancer cells, thereby preventing further cell division.
- Inhibition of Key Pathways : The compound may inhibit the PI3K/Akt and ERK1/2 signaling pathways, which are critical for cell survival and proliferation.
Antimicrobial Activity
The compound's antimicrobial properties have also been explored, particularly against various bacterial strains. Preliminary studies suggest that it exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes.
Minimum Inhibitory Concentration (MIC)
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Enterococcus faecalis | 16 |
| Listeria monocytogenes | 16 |
Structure-Activity Relationship (SAR)
The biological activity of 2-Chloro-4-(2,5-dimethoxyphenyl)-4-hydroxy-naphthalen-1-one can be attributed to its unique structural features. The presence of the chloro group and methoxy substituents plays a crucial role in enhancing its solubility and bioavailability, which are essential for its therapeutic efficacy.
Study 1: Anticancer Efficacy in Xenograft Models
In a study involving xenograft models of bladder cancer, mice treated with the compound at doses of 150 mg/kg showed a significant reduction in tumor mass compared to control groups. This effect was associated with alterations in apoptotic markers and downregulation of cyclin D1 expression in tumor tissues.
Study 2: Antimicrobial Efficacy
A separate investigation assessed the antimicrobial efficacy of the compound against clinical isolates of bacteria. The results demonstrated that the compound effectively inhibited bacterial growth at concentrations comparable to standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
